4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde
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Overview
Description
4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a bromo-methylphenoxy group and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Phenoxy Acetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield 4-bromo-2-methylphenoxyacetyl chloride.
Piperazine Substitution: The phenoxyacetyl chloride is then reacted with piperazine to form the desired product, this compound. This step is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Condensation Reactions: These reactions are often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Major Products
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Condensation Reactions: Products include imines and hydrazones.
Scientific Research Applications
4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde
- 4-[2-(4-fluoro-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde
- 4-[2-(4-iodo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde
Uniqueness
4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-11-8-12(15)2-3-13(11)20-9-14(19)17-6-4-16(10-18)5-7-17/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGWXJKTWBRQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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